2-Amino-3-methyl-1-(4-methyl-1-piperazinyl)-1-butanone hydrochloride
Overview
Description
2-Amino-3-methyl-1-(4-methyl-1-piperazinyl)-1-butanone hydrochloride is a chemical compound with a molecular formula of C8H19N3 and a molecular weight of 157.26 g/mol. It is a derivative of piperazine, a cyclic amine, and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-methylpiperazine with appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as acyl chlorides, amines, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of reactors and controlled environments to ensure the purity and yield of the product. The process may involve multiple steps, including purification and crystallization, to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-methyl-1-(4-methyl-1-piperazinyl)-1-butanone hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other chemical products.
Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor binding assays. It helps in understanding the interactions between small molecules and biological targets.
Medicine: The compound has potential applications in the development of new drugs. It can be used as a precursor for the synthesis of therapeutic agents targeting various diseases.
Industry: In the industrial sector, the compound is employed in the production of specialty chemicals and materials. It is also used in the formulation of products such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which 2-Amino-3-methyl-1-(4-methyl-1-piperazinyl)-1-butanone hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an agonist or antagonist to specific receptors, influencing biological processes and signaling pathways.
Comparison with Similar Compounds
1-(3-aminopropyl)-4-methylpiperazine
4-[(4-methyl-1-piperazinyl)methyl]benzylamine
1-(4-amino-3-methoxyphenyl)-4-methylpiperazine
Uniqueness: 2-Amino-3-methyl-1-(4-methyl-1-piperazinyl)-1-butanone hydrochloride is unique in its structure and reactivity compared to similar compounds. Its specific arrangement of functional groups and molecular framework allows for distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-3-methyl-1-(4-methylpiperazin-1-yl)butan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.ClH/c1-8(2)9(11)10(14)13-6-4-12(3)5-7-13;/h8-9H,4-7,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKLCLXRWIBQPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCN(CC1)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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